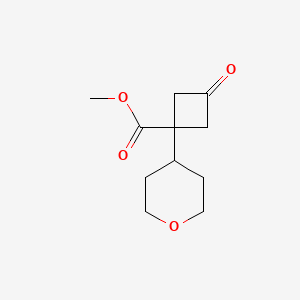
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate (MOC) is a cyclic carboxylic acid ester that is used in a variety of scientific and industrial applications. MOC is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. MOC is also used as a catalyst in organic synthesis, as well as a reagent for the preparation of a variety of other compounds.
Mécanisme D'action
The mechanism of action of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate acts as an electrophilic reagent, which is capable of forming covalent bonds with electron-rich molecules. This allows methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate to react with a variety of compounds, including proteins, nucleic acids, and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate are not fully understood. However, it is believed that methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate can act as a pro-drug, which is capable of increasing the bioavailability of drugs and other compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized quickly and easily. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is relatively stable, and can be stored for long periods of time without significant degradation. However, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is not very soluble in water, and therefore may not be suitable for use in aqueous solutions.
Orientations Futures
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has a wide range of potential applications in the future. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. Furthermore, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents. Finally, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate could be used to increase the bioavailability of drugs and other compounds.
Méthodes De Synthèse
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is synthesized using a number of different methods. The most common method is the reaction of cyclobutanol with methyl chloroformate. This reaction produces a cyclic carboxylic acid ester, which is then reacted with a base, such as sodium hydroxide, to produce methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate. Other methods of synthesis include the reaction of cyclobutanol with ethyl chloroformate, or the reaction of cyclobutanol with ethyl bromoacetate.
Applications De Recherche Scientifique
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has also been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of organic compounds. In addition, methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has been used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and antiviral agents.
Propriétés
IUPAC Name |
methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10(13)11(6-9(12)7-11)8-2-4-15-5-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAMEHJHKHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

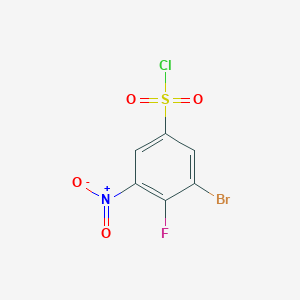

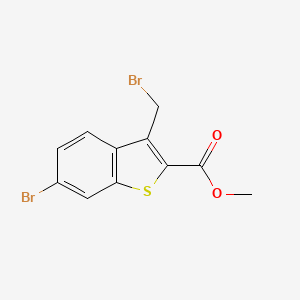
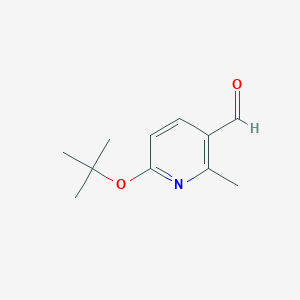




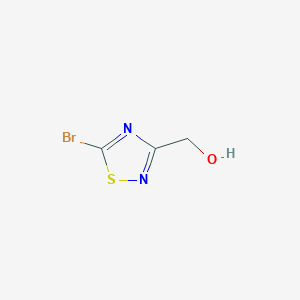


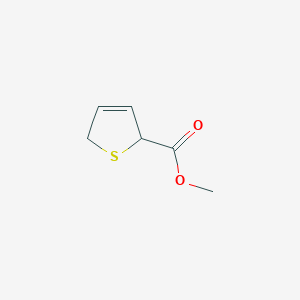

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)